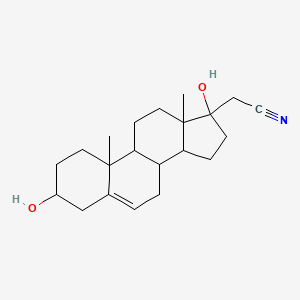

3,17-Dihydroxypregn-5-ene-21-nitrile

Description

Properties

CAS No. |

38394-65-9 |

|---|---|

Molecular Formula |

C21H31NO2 |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

2-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |

InChI |

InChI=1S/C21H31NO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3,15-18,23-24H,4-11,13H2,1-2H3 |

InChI Key |

PVJTWKXCNGTZRG-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(CC#N)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Dihydroxypregn-5-ene-21-nitrile typically involves multiple steps, starting from readily available steroidal precursors. One common method includes the hydroxylation of pregnenolone derivatives at the 3rd and 17th positions, followed by the introduction of the nitrile group at the 21st position. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and nitrile formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3,17-Dihydroxypregn-5-ene-21-nitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.

Major Products

Oxidation: Formation of 3,17-diketopregn-5-ene-21-nitrile.

Reduction: Formation of 3,17-dihydroxypregn-5-ene-21-amine.

Substitution: Formation of 3,17-dialkoxypregn-5-ene-21-nitrile.

Scientific Research Applications

3,17-Dihydroxypregn-5-ene-21-nitrile has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,17-Dihydroxypregn-5-ene-21-nitrile involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing cellular functions. The hydroxyl and nitrile groups play crucial roles in its binding affinity and activity, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

- 3β,17α-Dihydroxypregn-5-ene-21-carboxylic acid γ-lactone (): Shares hydroxyls at positions 3 and 17 but replaces the nitrile with a γ-lactone ring at position 21. The lactone introduces a cyclic ester, altering hydrolytic stability and steric constraints compared to the nitrile group .

- 21-Hydroxyprogesterone 21-acetate derivatives (): Feature acetate esters at position 21, differing in functional group chemistry (ester vs. nitrile) and molecular weight .

Functional Group Analysis

- Lactone : Cyclic ester in 3β,17α-Dihydroxypregn-5-ene-21-carboxylic acid γ-lactone may confer ring strain, influencing reactivity and metabolic degradation .

- Acetate (-OAc) : Esters in compounds increase lipophilicity compared to nitriles, affecting membrane permeability .

Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 3,17-Dihydroxypregn-5-ene-21-nitrile | 3-OH, 17-OH, 21-C≡N | Not available* | Not available* | Nitrile, diol |

| 3β,17α-Dihydroxypregn-5-ene-21-carboxylic acid γ-lactone | 3-OH, 17-OH, 21-lactone | Not available† | Not available† | Lactone, diol |

| 3,20-Dioxo-5α-pregnan-21-yl acetate | 3=O, 20=O, 21-OAc | C23H34O4 | 374.525 | Ketone, ester |

| 11β,17α,20α,21-Tetrahydroxy-4-pregnen-3-one 21-acetate | 11-OH, 17-OH, 20-OH, 21-OAc | C23H34O6 | 406.524 | Ketone, ester, triol |

Limitations and Notes

Biological activity data for the target compound are absent in the referenced materials.

Comparisons rely on functional group chemistry rather than direct experimental data.

Biological Activity

3,17-Dihydroxypregn-5-ene-21-nitrile, also known by its CAS number 38394-65-9, is a steroid compound that has garnered interest in the field of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 38394-65-9 |

| Molecular Formula | C21H30N2O3 |

| Molecular Weight | 346.48 g/mol |

| IUPAC Name | This compound |

This compound exhibits its biological effects primarily through interaction with steroid hormone receptors. It is believed to act as a selective modulator of these receptors, influencing gene expression and cellular signaling pathways associated with steroid hormones.

- Steroid Hormone Receptor Interaction : The compound binds to androgen and progesterone receptors, leading to modulation of downstream signaling pathways.

- Influence on Enzymatic Activity : It may inhibit specific enzymes involved in steroid metabolism, thus altering the levels of endogenous steroids in the body.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells.

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and apoptosis in neuronal cells.

Reproductive Health

The compound has been studied for its effects on reproductive health. It has shown promise in modulating ovarian function and may have implications for fertility treatments.

Case Studies

- In Vitro Studies on Immune Cells : A study conducted on human peripheral blood mononuclear cells demonstrated that treatment with this compound significantly decreased the secretion of inflammatory markers compared to controls (p < 0.05) .

- Neuroprotection in Animal Models : In a rat model of Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive function as assessed by the Morris water maze test .

- Effects on Ovarian Function : Research involving ovarian tissue cultures showed that the compound could enhance follicular development and steroidogenesis, indicating potential applications in addressing infertility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.